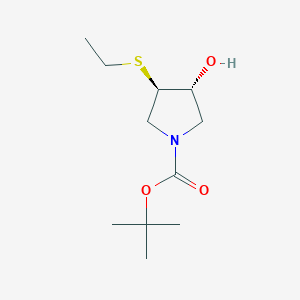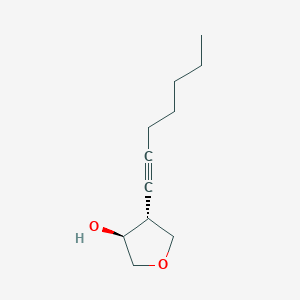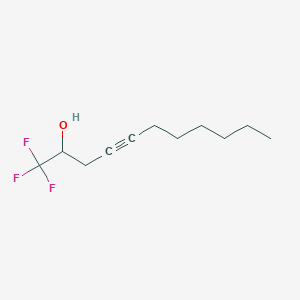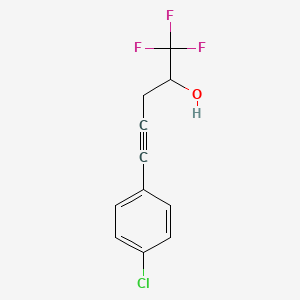![molecular formula C12H16FNO B1485743 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2158953-48-9](/img/structure/B1485743.png)
1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol
Übersicht
Beschreibung
1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol is a chemical compound characterized by the presence of a cyclobutane ring, a fluoro-substituted phenyl group, and an amino alcohol functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol typically involves the reaction of 3-fluoro-4-methylbenzylamine with cyclobutanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, which facilitates the formation of the amino alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new C-N bonds with various electrophiles.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of fully reduced derivatives.
Substitution: Formation of substituted amino alcohols.
Wissenschaftliche Forschungsanwendungen
1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
- 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutane-1-carboxylic acid
- 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutane-1-methanol
Uniqueness: 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluoro-substituted phenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
1-[(3-fluoro-4-methylanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-9-3-4-10(7-11(9)13)14-8-12(15)5-2-6-12/h3-4,7,14-15H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGWGHOLKITMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2(CCC2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(3-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485660.png)
![1-[(Phenylamino)methyl]cyclobutan-1-ol](/img/structure/B1485661.png)
![2-{[(1-Hydroxycyclobutyl)methyl]amino}-4-methylphenol](/img/structure/B1485665.png)
![1-{[Methoxy(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485666.png)
![3-{[(1-Hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485667.png)
![(3R,4R)-4-[(4-chlorophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485670.png)

![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methoxyphenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485674.png)
![(1S,2R)-2-[2-(thiophen-3-yl)ethynyl]cyclohexan-1-ol](/img/structure/B1485675.png)

![(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485678.png)
![1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485680.png)


